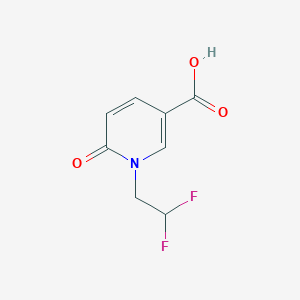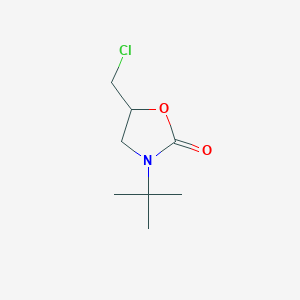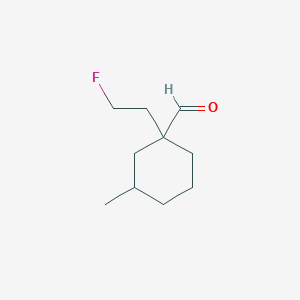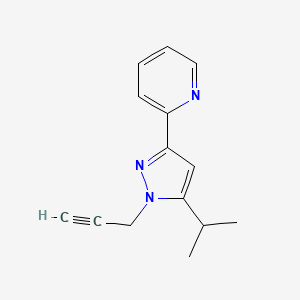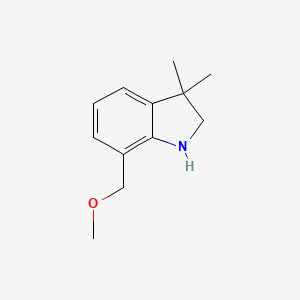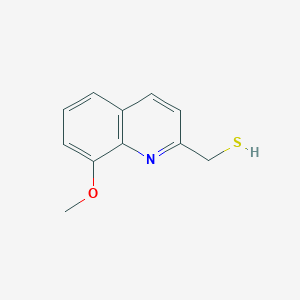
(8-Methoxyquinolin-2-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxyquinolin-2-YL)methanethiol is a chemical compound with the molecular formula C₁₁H₁₁NOS It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 8th position and a methanethiol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxyquinolin-2-YL)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Substitution Reaction: A substitution reaction is carried out to introduce the methanethiol group at the 2nd position of the quinoline ring. This can be achieved using reagents such as thiols and appropriate catalysts under controlled conditions.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(8-Methoxyquinolin-2-YL)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the methoxy group.
Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Disulfides: Formed by oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Substituted Derivatives: Various derivatives can be synthesized by substitution reactions at the methoxy or thiol groups.
Scientific Research Applications
(8-Methoxyquinolin-2-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Methoxyquinolin-2-YL)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and thiol groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the methoxy and thiol substitutions.
8-Methoxyquinoline: Lacks the methanethiol group.
2-Mercaptoquinoline: Lacks the methoxy group.
Uniqueness
(8-Methoxyquinolin-2-YL)methanethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(8-methoxyquinolin-2-yl)methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-13-10-4-2-3-8-5-6-9(7-14)12-11(8)10/h2-6,14H,7H2,1H3 |
InChI Key |
WYJJRBANYHIONC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


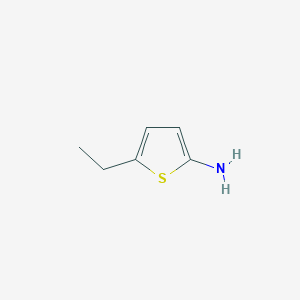
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
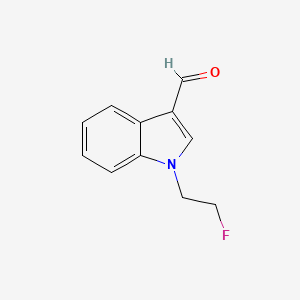
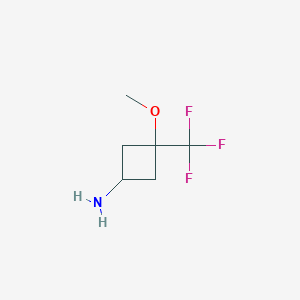

![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
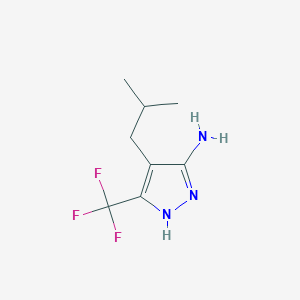
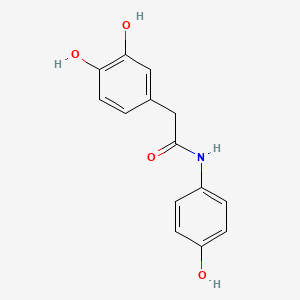
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
